molecular formula C6H11NO3 B2508183 3-(ethylcarbamoyl)propanoic Acid CAS No. 21451-29-6

3-(ethylcarbamoyl)propanoic Acid

Cat. No.: B2508183
CAS No.: 21451-29-6
M. Wt: 145.158
InChI Key: HVMGZVKGWSZOFR-UHFFFAOYSA-N
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Description

3-(Ethylcarbamoyl)propanoic acid is an organic compound with the molecular formula C6H11NO3 It is a derivative of propanoic acid, where an ethylcarbamoyl group is attached to the third carbon atom of the propanoic acid chain

Mechanism of Action

Target of Action

3-(Ethylcarbamoyl)propanoic Acid is a derivative of propanoic acid . It has been evaluated as an inhibitor of human Prolyl Hydroxylase Domain (PHD-2) enzymes . PHD-2 is a key enzyme involved in the regulation of Hypoxia-Inducible Factor (HIF), which plays a crucial role in cellular responses to low oxygen conditions .

Mode of Action

The compound interacts with PHD-2, inhibiting its activity . This inhibition can lead to the stabilization of HIF, which in turn can influence various cellular processes, including angiogenesis, erythropoiesis, and cellular metabolism .

Biochemical Pathways

The inhibition of PHD-2 by this compound affects the HIF pathway . Under normal oxygen conditions, PHD-2 hydroxylates HIF, marking it for degradation. When PHD-2 is inhibited, HIF is stabilized and can translocate to the nucleus, where it acts as a transcription factor for various genes involved in cellular responses to hypoxia .

Pharmacokinetics

It’s worth noting that the compound’s bioavailability, absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its therapeutic potential .

Result of Action

The molecular effects of this compound’s action primarily involve the modulation of the HIF pathway . On a cellular level, this can lead to changes in gene expression profiles, influencing processes such as cell survival, angiogenesis, and energy metabolism .

Action Environment

Environmental factors, particularly the gut microbiota, can influence the action of this compound . The gut microbiota plays a crucial role in the metabolism of various compounds, potentially affecting their bioavailability and efficacy . Furthermore, factors such as diet, lifestyle, and disease state can alter the gut microbiota composition, thereby potentially influencing the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylcarbamoyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of ethylamine with acrylonitrile to form 3-(ethylamino)propionitrile, which is then hydrolyzed to yield this compound. The reaction conditions typically involve the use of a strong acid or base to facilitate the hydrolysis process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of ethyl acrylate followed by the reaction with ammonia to form the desired product. This method allows for large-scale production with high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylcarbamoyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The ethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amines, carboxylic acids, and substituted carbamoyl compounds.

Scientific Research Applications

3-(Ethylcarbamoyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly as an inhibitor of certain enzymes.

    Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    3-Carbamoylpropanoic acid: Lacks the ethyl group, making it less hydrophobic.

    3-(Methylcarbamoyl)propanoic acid: Contains a methyl group instead of an ethyl group, affecting its reactivity and solubility.

    3-(Butylcarbamoyl)propanoic acid: Has a longer alkyl chain, increasing its hydrophobicity and altering its chemical properties.

Uniqueness

3-(Ethylcarbamoyl)propanoic acid is unique due to its specific ethylcarbamoyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and in biochemical research.

Properties

IUPAC Name

4-(ethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-2-7-5(8)3-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMGZVKGWSZOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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